Lead(II) acetate basic
Overview
Description
Lead(II) acetate basic: is a white crystalline chemical compound with the formula Pb(C₂H₃O₂)₂·Pb(OH)₂. It is also known as basic lead acetate. This compound is a derivative of lead acetate and is commonly used in various industrial and scientific applications. Like other lead compounds, it is toxic and should be handled with care.
Mechanism of Action
Target of Action
Lead(II) acetate basic, also known as Acetic acid, lead salt, basic, primarily targets the nervous system and visceral organs . It is known to cause lead poisoning , which can lead to serious health problems including lung inflammation, stomach pain, diarrhea, elevated blood and urine lead rates, and even cancer .
Mode of Action
The compound interacts with its targets by inducing the development of oxidative stress and impairment of the nitric oxide-producing function of the vascular endothelium . This leads to a reduced production of nitric oxide (NO), a major vasodilator . The main reaction involves the oxidation of lead by hydrogen peroxide and subsequent dissolution of lead oxide by acetic acid, forming lead acetate .
Biochemical Pathways
The affected biochemical pathways involve the activation of free-radical processes and disruption of cellular bioenergetics . This is accompanied by a decrease in the production of nitric oxide, leading to endothelial dysfunction, increased vascular tone, and eventually systemic vasoconstriction . Reactive oxygen species and lipid peroxidation products stimulate the synthesis of pro-inflammatory cytokines and pro-apoptotic proteins, causing intracellular inflammatory processes in the visceral organs, DNA damage, and cell apoptosis .
Pharmacokinetics
It typically enters the body via ingestion, through breathing, and in small quantities through the skin . Once in the body, lead can cause serious health problems .
Result of Action
The molecular and cellular effects of this compound’s action include persistent renal and hepatic dysfunction . It can also cause neurotoxic effects , leading to cognitive decline, especially in children .
Action Environment
This compound is stable under ordinary conditions of use and storage . It is soluble in water and glycerin , and its solubility can influence its action, efficacy, and stability. Environmental factors such as the presence of hydrogen peroxide and acetic acid can influence its action by facilitating the formation of lead acetate .
Biochemical Analysis
Biochemical Properties
Lead(II) acetate basic plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The base acetate ion found in this compound is basic since its conjugate acid, acetic acid, is a weak acid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reacts with hydrogen sulfide to form lead sulfide and acetic acid . It also reacts with potassium chromate to form lead chromate and potassium acetate .
Temporal Effects in Laboratory Settings
The complex thermal behavior of this compound has been studied, finding the existence of another hydrate, two anhydrous enantiotropic polymorphs, and some byproducts . Some of them are phosphorescent at room temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic administration of this compound affected the blood and biochemical profile of exposed chicken . These effects might be due to the accumulation of the chemical in certain vital organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. The main pathogenetic link is an impairment in the LPO–AOS system, leading to oxidative stress and the development of endothelial dysfunction .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is soluble in water and glycerin, and with water, it forms the trihydrate .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This compound was found to be accumulated mainly in the nucleus of choroid plexus .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Lead Monoxide: Lead(II) acetate basic can be synthesized by reacting lead monoxide (PbO) with acetic acid (CH₃COOH). The reaction typically involves dissolving lead monoxide in hot dilute acetic acid, which results in the formation of lead acetate.
Reaction with Lead Carbonate: Another method involves reacting lead carbonate (PbCO₃) with acetic acid.
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving lead monoxide in concentrated acetic acid. The solution is then allowed to crystallize, forming basic lead acetate. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Lead(II) acetate basic can undergo oxidation and reduction reactions. For example, it can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution Reactions: It can react with various anions to form different lead salts.
Common Reagents and Conditions:
Hydrogen Sulfide (H₂S): Reacts with this compound to form lead sulfide (PbS) and acetic acid.
Potassium Chromate (K₂CrO₄): Reacts to form lead chromate (PbCrO₄) and potassium acetate.
Major Products Formed:
Lead Sulfide (PbS): Formed from the reaction with hydrogen sulfide.
Lead Chromate (PbCrO₄): Formed from the reaction with potassium chromate.
Scientific Research Applications
Chemistry:
Reagent: Used as a reagent in various chemical syntheses and reactions.
Catalyst: Employed as a catalyst in certain organic reactions.
Biology and Medicine:
Histology: Used in histological staining techniques to visualize cellular components.
Medical Research: Investigated for its effects on biological systems, particularly in studies related to lead toxicity.
Industry:
Dyeing and Printing: Utilized in the dyeing and printing of textiles.
Cosmetics: Historically used in cosmetics, although its use has declined due to toxicity concerns.
Comparison with Similar Compounds
Lead(II) acetate trihydrate (Pb(C₂H₃O₂)₂·3H₂O): A hydrated form of lead acetate with similar properties but different hydration state.
Lead(IV) acetate (Pb(C₂H₃O₂)₄): A higher oxidation state of lead acetate with different reactivity and applications.
Uniqueness: Lead(II) acetate basic is unique due to its basic nature, which allows it to participate in specific reactions that other forms of lead acetate cannot. Its ability to form stable complexes with various anions makes it valuable in different industrial and research applications .
Properties
InChI |
InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;;+2/p-2 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOPZCQFBUCRKR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.[Pb] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6Pb2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.7e+02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51404-69-4 | |
Record name | Acetic acid, lead salt, basic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051404694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, lead salt, basic | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, lead salt, basic | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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